6-Hydroxyhexanenitrile
Description
Strategic Importance of Hydroxynitriles in Chemical Research
Hydroxynitriles are a class of organic compounds that possess both a hydroxyl and a nitrile functional group. This dual functionality makes them strategically important building blocks in chemical synthesis. The nitrile group can be used to extend carbon chains and can be subsequently converted into other functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. physicsandmathstutor.com The hydroxyl group offers a site for oxidation, esterification, or etherification.
This versatility allows hydroxynitriles to serve as precursors for a wide array of valuable molecules. physicsandmathstutor.com They are particularly significant in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. acs.org For instance, the asymmetric synthesis of chiral cyanohydrins (a type of hydroxynitrile) is a valuable industrial process for producing enantiomerically pure intermediates. acs.org The ability to form new carbon-carbon bonds and subsequently transform the functional groups makes hydroxynitriles essential tools for constructing complex molecular architectures. physicsandmathstutor.comacs.org
Current Research Perspectives on 6-Hydroxyhexanenitrile
Current research on this compound is heavily focused on its role as a central intermediate in alternative routes to adiponitrile (B1665535) (ADN), a critical component for manufacturing nylon-6,6. researchgate.netnih.gov Traditional methods for producing adiponitrile often involve the use of highly toxic reagents like hydrocyanic acid. acs.org A more recent and potentially greener approach involves a two-step process starting from ε-caprolactone, a readily available feedstock. nih.govacs.org
In this process, the first step is the catalytic amination of ε-caprolactone to produce this compound (6-HHN). acs.org This reaction is effectively carried out using a zinc oxide (ZnO) catalyst, achieving yields of 6-HHN as high as 83.4%. acs.org The second, and more challenging, step is the subsequent catalytic amination of this compound to yield adiponitrile. acs.orgacs.org
Intensive research has been dedicated to optimizing this second conversion. Scientists have screened various catalysts to find an efficient system for the amination of the hydroxyl group in 6-HHN. acs.org Early investigations included monometallic catalysts supported on γ-Al2O3, but attention has shifted to more complex bimetallic systems. acs.org A notable breakthrough has been the development of an Al2O3-MgO composite-supported nickel-iron (Ni-Fe) bimetallic catalyst. acs.org This system has shown promising activity, with research exploring the optimal metal ratios, support composition, and reaction conditions to maximize the yield of adiponitrile. acs.org
Under optimized conditions—typically a reaction temperature of 300 °C at atmospheric pressure—the Ni30Fe10/Al2O3-MgO catalyst can achieve a 6-HHN conversion of 63.1% with an adiponitrile selectivity of 51.5%, resulting in a one-pass yield of 32.5%. acs.org
Catalyst Performance in the Amination of this compound to Adiponitrile
| Catalyst | 6-HHN Conversion (%) | Adiponitrile (ADN) Selectivity (%) | Adiponitrile (ADN) Yield (%) | Reference |
|---|---|---|---|---|
| Ni30Fe10/Al2O3-MgO(1:1) | 85.7 | 27.6 | ~23.7 | acs.org |
| Ni30Fe10/Al2O3-MgO(0.8:1.2) | - | - | 25.2 | acs.org |
| Ni30Fe10/Al2O3-MgO(0.8:1.2)-700-2* | 89.6 | 34.1 | 30.6 | acs.org |
| Ni30Fe10/Al2O3-MgO(0.8:1.2)-700-2** | 63.1 | 51.5 | 32.5 | acs.org |
*Catalyst reduced at 700°C for 2 hours. Conditions not fully optimized for yield.
**Optimized reaction conditions: 300 °C, atmospheric pressure, 6-HHN/NH3/H2 molar ratio of 1:5:2, residence time of 5 s.
Emerging Research Challenges and Opportunities for this compound
These challenges, however, present numerous opportunities for future research. There is a clear need for the rational design of new and improved catalysts. The success of the Ni-Fe bimetallic system suggests that exploring other bimetallic or multimetallic catalysts could lead to higher activity and selectivity. acs.orgacs.org The synergistic effects between different metals and the influence of the support material are key areas for investigation. acs.org An opportunity also exists in catalyst regeneration; for instance, the deactivated Ni-Fe catalyst can be fully regenerated by high-temperature reduction with hydrogen, a process that could be further optimized for industrial application. acs.org
Furthermore, the field is ripe for the application of greener and more sustainable chemical methodologies. The development of biocatalytic routes, using enzymes like nitrilases or alcohol dehydrogenases, could offer highly selective transformations under mild conditions. acs.orgmagtech.com.cnnih.gov Biocatalytic methods are already employed for the synthesis of other chiral hydroxynitriles, indicating a potential pathway for this compound transformations. researchgate.netmdpi.comresearchgate.net Additionally, the burgeoning field of organic electrosynthesis, which uses electricity to drive chemical reactions, presents a promising alternative to traditional thermocatalytic methods, potentially reducing waste and energy consumption. bohrium.com The development of a novel two-step process for synthesizing hexamethylenediamine (B150038) from this compound further highlights the ongoing innovation in this area. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
6-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO/c7-5-3-1-2-4-6-8/h8H,1-4,6H2 |
InChI Key |
OKBBHAGZRNKJPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#N)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Hydroxyhexanenitrile
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile tools for the construction of complex organic molecules like 6-hydroxyhexanenitrile. These methods often provide high efficiency and selectivity under controlled reaction conditions.
Oxidative Conversion of Aliphatic Aminoalcohols to this compound
The direct oxidation of aliphatic aminoalcohols, such as 6-amino-1-hexanol (B32743), presents a direct pathway to this compound. This transformation requires a chemoselective catalyst that can oxidize the primary amine functionality to a nitrile while leaving the primary alcohol group intact. Ruthenium-based catalysts have shown considerable promise in this area. For instance, ruthenium supported on alumina (B75360) (Ru/Al₂O₃) has been demonstrated as an effective heterogeneous catalyst for the aerobic oxidation of various amines to nitriles. organic-chemistry.org The proposed mechanism involves the formation of a ruthenium amide species, followed by β-hydrogen elimination. organic-chemistry.org The use of dioxygen from the air as the terminal oxidant makes this process environmentally benign. organic-chemistry.org
Another approach involves the use of trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This system has been successfully applied to the selective oxidation of primary amines to nitriles under mild conditions, with other functional groups such as C-C double bonds remaining unaffected. organic-chemistry.org While specific studies on 6-amino-1-hexanol are not extensively detailed in the provided literature, the principles of these selective oxidation methods are directly applicable.
Under acidic conditions, it is possible to selectively oxidize alcohols in the presence of amines using oxoammonium salts like Bobbitt's salt. nih.gov By conducting the reaction at a low pH, the amine substrate is protonated and thus rendered inert to oxidation, allowing for the selective conversion of the alcohol. nih.gov However, for the synthesis of this compound from 6-amino-1-hexanol, the selective oxidation of the amine is the desired pathway. This can be achieved under basic conditions where primary amines are rapidly oxidized to the corresponding imine, which is then further oxidized to the nitrile. nih.gov
Table 1: Catalytic Systems for Oxidative Conversion of Amines
| Catalyst System | Oxidant | Substrate Scope | Key Features |
| Ruthenium on Alumina (Ru/Al₂O₃) | Dioxygen (Air) | Benzylic, aliphatic, and heterocyclic amines | Heterogeneous, recyclable, environmentally friendly organic-chemistry.org |
| Trichloroisocyanuric Acid / TEMPO | Trichloroisocyanuric Acid | Aliphatic, aromatic, and heterocyclic primary amines | Mild conditions, high selectivity organic-chemistry.org |
| Oxoammonium Salts (e.g., Bobbitt's salt) | Oxoammonium Salt | Primary amines (under basic conditions) | Rapid oxidation nih.gov |
Hydroboration-Oxidation Pathways for this compound Generation
The hydroboration-oxidation of an unsaturated nitrile, such as 5-hexenenitrile, provides a regioselective route to this compound. This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. wikipedia.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the carbon-carbon double bond. The boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. wikipedia.orglibretexts.org This step is stereospecific, proceeding via a syn addition. masterorganicchemistry.comlibretexts.org
The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide in the presence of a base, replaces the boron-carbon bond with a hydroxyl group, yielding the primary alcohol. wikipedia.orgbyjus.com The reaction proceeds with retention of stereochemistry at the carbon atom. masterorganicchemistry.com The use of sterically hindered borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step, which is particularly useful for terminal alkenes. masterorganicchemistry.com
While this pathway is theoretically sound for the synthesis of this compound from 5-hexenenitrile, specific documented examples in the provided search results are limited. However, the well-established mechanism of hydroboration-oxidation on a wide range of substrates strongly supports its feasibility. wikipedia.orgmasterorganicchemistry.comlumenlearning.com
Table 2: Key Features of Hydroboration-Oxidation
| Step | Reagents | Regioselectivity | Stereoselectivity |
| Hydroboration | BH₃·THF, 9-BBN | Anti-Markovnikov wikipedia.orgmasterorganicchemistry.com | Syn addition masterorganicchemistry.comlibretexts.org |
| Oxidation | H₂O₂, NaOH | N/A | Retention of configuration masterorganicchemistry.com |
Catalytic Amination of Lactone Precursors to this compound (e.g., ε-Caprolactone)
A prominent and industrially relevant method for synthesizing this compound is the catalytic amination of ε-caprolactone. This process involves the ring-opening of the lactone with ammonia (B1221849) in the presence of a suitable catalyst. Zinc oxide (ZnO) has been identified as an effective catalyst for this transformation. acs.org In a patented process, the catalytic amination of ε-caprolactone over a ZnO catalyst is the first step in a two-step synthesis of adiponitrile (B1665535). acs.org
The reaction is typically carried out in a fixed-bed reactor at elevated temperatures. The mechanism likely involves the coordination of the ε-caprolactone to the catalyst surface, facilitating the nucleophilic attack of ammonia on the carbonyl carbon, leading to the ring-opened amide intermediate, 6-hydroxyhexanamide. Subsequent dehydration of this intermediate would yield this compound. In a study conducted in supercritical water, the reaction of ε-caprolactone with ammonia was shown to proceed through the formation of 6-hydroxyhexanoic acid followed by dehydration with ammonia to form 6-hydroxyhexanamide, which then undergoes intramolecular dehydration. elsevierpure.com
This method is advantageous due to the availability of ε-caprolactone and the directness of the conversion. It serves as a key step in the production of other valuable chemicals, such as hexamethylenediamine (B150038). bohrium.com
Biocatalytic and Chemoenzymatic Routes to this compound and Related Hydroxynitriles
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity, which is crucial for the synthesis of chiral molecules.
Enantioselective Reductions of Oxo-Nitriles for Hydroxynitrile Synthesis
The enantioselective reduction of a prochiral ketone, such as 6-oxohexanenitrile (B8712071), is a direct approach to chiral this compound. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nl These enzymes, which often require a nicotinamide (B372718) cofactor (NADH or NADPH), are widely used for the asymmetric reduction of carbonyl compounds. nih.govnih.gov
The stereochemical outcome of the reduction is dependent on the specific enzyme used, as both (R)- and (S)-selective ADHs are known. nih.gov For instance, ADHs from various microbial sources, such as Lactobacillus species, have been identified that exhibit high enantioselectivity in the reduction of a broad range of ketones. nih.govgoogle.com The regeneration of the expensive cofactor is a critical aspect of these processes and is often achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase. google.com While the direct application to 6-oxohexanenitrile is not explicitly detailed in the provided results, the broad substrate scope of many ADHs suggests this is a viable synthetic strategy. nih.govnih.gov
Table 3: Enzymes for Enantioselective Reduction of Ketones
| Enzyme Class | Cofactor | Key Feature |
| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | NAD(P)H | High enantioselectivity, broad substrate scope nih.govnih.gov |
Enzyme-Mediated Transformations of Relevant Substrates
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse cleavage of cyanohydrins. ebi.ac.uk These enzymes are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins. wikipedia.org While HNLs are typically used for the synthesis of α-hydroxynitriles, their potential application in the synthesis of ω-hydroxynitriles like this compound would require a substrate with an aldehyde or ketone at one end of a six-carbon chain and a nitrile at the other.
Lipases are another class of versatile enzymes widely used in organic synthesis, particularly for kinetic resolutions of racemic alcohols and esters. nih.govpolimi.it In a kinetic resolution of racemic this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govmanchester.ac.uk Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are known for their broad substrate tolerance and high enantioselectivity. polimi.it This chemoenzymatic approach would provide access to enantiomerically enriched this compound.
Multi-Step Synthetic Strategies for Functionalized this compound Derivatives
This compound serves as a versatile building block in organic synthesis, enabling the creation of a diverse array of functionalized derivatives through multi-step reaction sequences. These strategies leverage the reactivity of both the hydroxyl and nitrile functional groups, allowing for the systematic introduction of various functionalities and the construction of complex molecular architectures.
A primary strategy involves the initial modification of the hydroxyl group, followed by transformation of the nitrile moiety. This approach allows for the synthesis of derivatives such as 6-alkoxyhexanenitriles and 6-(acyloxy)hexanenitriles. For instance, the hydroxyl group can undergo etherification reactions, such as the Williamson ether synthesis, to introduce a range of alkyl or aryl ether linkages. Similarly, esterification can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides under appropriate conditions, yielding the corresponding esters.
Following the modification of the hydroxyl group, the nitrile can be subjected to a variety of transformations. Hydrolysis of the nitrile, under either acidic or basic conditions, provides access to 6-functionalized hexanoic acids. For example, the hydrolysis of a 6-alkoxyhexanenitrile would yield a 6-alkoxyhexanoic acid. Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of 6-functionalized hexylamines.
Another important multi-step strategy involves the initial conversion of the hydroxyl group to a better leaving group, such as a halide. The treatment of this compound with reagents like thionyl chloride can produce 6-chlorohexanenitrile. This halogenated intermediate is then amenable to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 6-position.
Furthermore, both the hydroxyl and nitrile groups can be transformed in a multi-step sequence to generate bifunctional compounds. A key example is the synthesis of hexamethylenediamine, a crucial monomer for the production of nylon. This process can involve the reductive amination of this compound. In this reaction, the hydroxyl group is first converted to an amino group, and the nitrile group is simultaneously or subsequently reduced to an amino group, ultimately yielding the diamine.
The following table summarizes various multi-step synthetic strategies for the preparation of functionalized derivatives from this compound, showcasing the versatility of this starting material.
Table 1: Multi-Step Synthetic Strategies for Functionalized this compound Derivatives
| Starting Material | Reagent(s) and Conditions | Intermediate Product(s) | Final Product | Functional Group Introduced |
| This compound | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 6-Chlorohexanenitrile | 6-Aminohexanenitrile | Amine |
| This compound | 1. H₂O, H⁺ or OH⁻ (Hydrolysis) | 6-Hydroxyhexanoic acid | 6-Hydroxyhexanoic acid | Carboxylic acid |
| This compound | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O | - | 6-Amino-1-hexanol | Primary amine, Alcohol |
| This compound | 1. Acyl chloride (RCOCl), Pyridine (B92270) | 6-(Acyloxy)hexanenitrile | 6-(Acyloxy)hexanenitrile | Ester |
| This compound | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | 6-Alkoxyhexanenitrile | 6-Alkoxyhexanenitrile | Ether |
| This compound | Ammonia (NH₃), Hydrogen (H₂), Catalyst | 6-Amino-1-hexanol | Hexamethylenediamine | Diamine |
Chemical Transformations and Reactivity of 6 Hydroxyhexanenitrile
Nitrile Group Modifications and Derivatizations
The electron-withdrawing nature of the nitrile group makes it susceptible to a variety of nucleophilic additions and reductions, providing pathways to amines, carboxylic acids, and other nitrogen-containing compounds.
Catalytic Hydrogenation and Reductive Amination of 6-Hydroxyhexanenitrile
The reduction of the nitrile functionality in this compound is a key transformation for the synthesis of important diamines and amino alcohols. In a notable application, this compound serves as a precursor for hexamethylenediamine (B150038) (HMDA), a crucial monomer in the production of polyamides like Nylon 6,6.
One studied pathway involves the reductive amination of this compound using aqueous ammonia (B1221849). A bimetallic catalyst, Co₁₀Ru₁/MgO-γ-Al₂O₃, has been found to be effective for this conversion. Under optimized conditions, this process can achieve complete conversion of this compound. The selectivity of the reaction can be tuned to favor different products, including HMDA, 6-amino-1-hexanol (B32743) (AHO), and hexamethyleneimine (B121469) (HMI). Research has shown that with the Co₁₀Ru₁/MgO-γ-Al₂O₃ catalyst, a total selectivity of 86.92% for these three products can be reached, with a specific selectivity of 38.14% for HMDA.
The reaction is typically carried out in a high-pressure autoclave under hydrogen pressure. The catalyst, a heterogeneous system, can be recovered and regenerated, although deactivation due to the deposition of carbonaceous substances on the catalyst surface has been observed.
Table 1: Reductive Amination of this compound
| Catalyst | Temperature (°C) | Pressure (MPa) | Reactants | Product(s) | Conversion (%) | Selectivity (%) |
|---|
Hydrolysis and Other Nucleophilic Additions to the Nitrile Functionality
The nitrile group of this compound can undergo hydrolysis under acidic or alkaline conditions to yield 6-hydroxyhexanoic acid. This reaction typically proceeds in two stages: initial hydration to form the corresponding amide, 6-hydroxyhexanamide, followed by further hydrolysis to the carboxylic acid. The reaction is generally carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide. While specific studies detailing the hydrolysis of this compound are not extensively documented in the provided search results, the general principles of nitrile hydrolysis are well-established and applicable.
Hydroxyl Group Transformations
The primary alcohol group in this compound offers a site for oxidation, esterification, and etherification reactions, allowing for the introduction of new functional groups and the synthesis of a variety of derivatives.
Selective Oxidation Reactions of the Primary Alcohol
The selective oxidation of the primary alcohol in this compound can lead to the formation of 6-oxohexanenitrile (B8712071) or, with further oxidation, adipic acid. While direct oxidation studies on this compound are not prevalent in the provided results, research on the oxidation of the closely related 6-hydroxyhexanoic acid (HHA) provides valuable insights. The oxidation of HHA to 6-oxohexanoic acid is a key step in some synthetic routes to adipic acid. This transformation suggests that similar oxidative pathways could be applied to this compound, potentially utilizing common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) for the selective conversion of the primary alcohol to an aldehyde, thus forming 6-oxohexanenitrile. Further oxidation would likely cleave the carbon chain to yield dicarboxylic acids.
Esterification and Etherification Studies
The hydroxyl group of this compound can readily undergo esterification with various acylating agents. For instance, reaction with an acid chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding ester, 6-cyanohexyl acetate. The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride.
Etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with a strong base like sodium hydride, followed by reaction with an alkyl halide such as allyl bromide, would be expected to produce the corresponding ether, 6-(allyloxy)hexanenitrile.
Cascade and Tandem Reactions Involving Dual Functionalities of this compound
The presence of both a nitrile and a hydroxyl group on the same molecule opens up the possibility for intramolecular cascade or tandem reactions, leading to the formation of cyclic structures. While specific examples starting directly from this compound are not explicitly detailed in the provided search results, related transformations suggest potential pathways.
For instance, the conversion of the related compound, 6-hydroxycaproamide, to ε-caprolactam through dehydration and cyclization has been studied. This suggests that a tandem hydrolysis of the nitrile in this compound to an amide, followed by an intramolecular cyclization, could potentially yield ε-caprolactam. Similarly, a tandem hydrolysis to the carboxylic acid followed by intramolecular esterification could lead to the formation of ε-caprolactone. The feasibility and efficiency of such cascade reactions would depend on the specific reaction conditions and catalysts employed to promote the desired sequence of transformations while minimizing competing side reactions.
Mechanistic Elucidation of 6 Hydroxyhexanenitrile Reactivity
Investigation of Catalytic Reaction Mechanisms
The catalytic conversion of 6-hydroxyhexanenitrile can proceed through either heterogeneous or homogeneous pathways, each with distinct mechanistic features.
Mechanistic Studies in Heterogeneous Catalysis (e.g., Ni-Fe alloy catalysts for amination)
The amination of this compound to adiponitrile (B1665535) is a critical industrial process, and bimetallic Ni-Fe catalysts have demonstrated notable efficacy. acs.orgfigshare.com Research indicates that the synergy between nickel and iron is crucial for catalytic performance.
Catalyst Structure and Active Sites: Characterization of these catalysts reveals the formation of Ni-Fe alloy nanoparticles. researchgate.netrsc.org Specifically, Ni3Fe alloy nanoparticles, with diameters ranging from 8 to 16 nm, have been identified as the active species in an Al2O3-MgO composite-supported bimetallic catalyst. acs.orgfigshare.com The presence of iron influences the catalyst's porous structure and the catalytic behavior of the nickel species. researchgate.net The addition of iron as a promoter can increase the surface Ni0 content, which is a key active site for dehydrogenation and hydrogenation reactions. nih.gov
Proposed Reaction Mechanism: The amination process on Ni-Fe catalysts is believed to proceed through a series of steps involving both metal and support sites. The generally accepted mechanism for the reductive amination of alcohols involves:
Dehydrogenation: The alcohol (this compound) is first dehydrogenated on the metallic sites (Ni0) to form an aldehyde intermediate.
Condensation: The aldehyde intermediate then reacts with ammonia (B1221849) on the catalyst support, which possesses acidic sites, to form an imine intermediate. researchgate.net
Hydrogenation: Finally, the imine intermediate is hydrogenated on the metallic sites to yield the corresponding amine (adiponitrile).
The synergistic effect in Ni-Fe alloys is thought to facilitate these steps. The alloy structure can enhance the adsorption of the alcohol and promote the cleavage of ether bonds, while preventing the hydrogenation of aromatic rings in more complex substrates. rsc.org DFT studies on similar nickel-catalyzed reactions suggest that the reaction proceeds through sequential oxidative addition, anion exchange, and reductive elimination, with reductive elimination being the rate- and chemoselectivity-determining step. rsc.org While a detailed DFT study specifically for this compound amination on Ni-Fe surfaces is not extensively available in the reviewed literature, the principles from related alcohol amination and arylation studies provide a foundational understanding. rsc.orgnih.gov
Catalyst Deactivation: A common issue is catalyst deactivation due to the deposition of carbonaceous substances on the catalyst surface during the reaction. However, these deactivated catalysts can often be fully regenerated by high-temperature reduction with hydrogen. figshare.com
Reaction Pathway Analysis in Homogeneous Catalysis
While heterogeneous catalysts are dominant in industrial applications for this compound conversion, homogeneous catalysis offers milder reaction conditions and a platform for detailed mechanistic understanding at a molecular level. The study of homogeneous catalysis for the transformation of nitriles, in general, provides insights that can be extrapolated to this compound.
Homogeneous catalysts, typically organometallic complexes of transition metals like ruthenium, rhodium, platinum, and palladium, can catalyze the hydration of nitriles to amides. researchgate.netacs.org The general mechanism involves the metal center acting as a Lewis acid to activate the nitrile group, which facilitates a nucleophilic attack by water. researchgate.net
Metal-Ligand Cooperation: In many modern homogeneous catalysts, particularly pincer complexes, a mechanism of metal-ligand cooperation is involved. Here, both the metal center and the ligand actively participate in bond activation, playing synergistic roles. researchgate.net For instance, the ligand might assist in the deprotonation of a coordinated water molecule, thereby increasing its nucleophilicity.
Application to this compound: While specific studies on the homogeneous catalytic conversion of this compound are scarce in the reviewed literature, the fundamental principles of nitrile activation by organometallic complexes are applicable. A potential reaction pathway could involve the coordination of the nitrile group of this compound to a metal center, followed by an intramolecular nucleophilic attack by the hydroxyl group, leading to cyclization, or an intermolecular reaction with another nucleophile present in the medium. The rich functionality of this compound (hydroxyl and nitrile groups) presents opportunities for developing selective homogeneous catalysts for various transformations.
Kinetic Studies of this compound Transformations
Kinetic studies are essential for quantifying reaction rates, determining reaction orders, and calculating activation energies, all of which are critical for optimizing reaction conditions and understanding the reaction mechanism.
For the amination of this compound to adiponitrile over a Ni30Fe10/Al2O3-MgO catalyst, specific reaction conditions have been optimized to achieve a conversion of 63.1% and an adiponitrile selectivity of 51.5%. figshare.com These conditions are a reaction temperature of 300 °C, atmospheric pressure, a this compound/NH3/H2 molar ratio of 1:5:2, and a residence time of 5 seconds. figshare.com
While detailed kinetic models and rate laws specifically for this compound transformations are not extensively reported, kinetic studies on the related reaction of adipic acid ammoniation to adiponitrile have been conducted. dntb.gov.ua Such studies often employ methodologies like fitting experimental data to various kinetic models to elucidate the reaction mechanism and determine kinetic parameters. A similar approach could be applied to the transformations of this compound to develop a comprehensive kinetic model.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. Various spectroscopic techniques, often applied in situ, are powerful tools for this purpose.
In the context of nitrile transformations, several key intermediates are proposed based on established reaction mechanisms. For instance, in the hydrogenation of nitriles to primary amines, an imine intermediate is a critical species. researchgate.net The formation of this highly reactive intermediate can lead to side reactions, such as condensation with the primary amine product, which reduces selectivity. researchgate.net
Similarly, in the hydrolysis of nitriles, an amide intermediate is formed. libretexts.org The reaction can proceed through an imidic acid tautomer. chemistrysteps.com When nitriles react with organometallic reagents like Grignard reagents, a salt of an imine anion is the initial intermediate. libretexts.org
For the amination of alcohols, an imine intermediate is considered a critical species formed from the reaction of an aldehyde (from alcohol dehydrogenation) and ammonia. researchgate.net
Spectroscopic Techniques for Intermediate Identification:
Infrared (IR) Spectroscopy: Can be used to identify functional groups of adsorbed species on a catalyst surface. In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can provide valuable information about surface intermediates under reaction conditions. researchgate.net
Mass Spectrometry (MS): Can be used to detect and identify gas-phase or desorbed intermediates. Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly useful for studying charged intermediates in homogeneous catalysis. nih.govrsc.org
Ion Spectroscopy: Combines mass selection with spectroscopic methods (UV and IR) to provide detailed structural information on ionic reaction intermediates.
While the direct spectroscopic identification of intermediates in the catalytic conversion of this compound is not widely reported in the reviewed literature, the knowledge of intermediates from analogous nitrile and alcohol reactions provides a strong basis for future mechanistic investigations.
Catalyst Design and Development for 6 Hydroxyhexanenitrile Processes
Design and Synthesis of Heterogeneous Catalysts
Heterogeneous catalysts are pivotal in the industrial-scale production and transformation of 6-hydroxyhexanenitrile due to their ease of separation from reaction products and potential for continuous operation.
Metal-oxide and bimetallic catalysts have demonstrated significant efficacy in reactions involving this compound. For instance, a zinc oxide (ZnO) catalyst is utilized in a patented process for the catalytic amination of ε-caprolactone to produce this compound. nih.gov
Bimetallic systems are particularly effective for the further conversion of this compound. An alumina-magnesia composite-supported bimetallic catalyst, Ni30Fe10/Al2O3–MgO, has been developed for the catalytic amination of this compound to adiponitrile (B1665535). nih.gov Under optimal conditions, this catalyst achieved a 63.1% conversion of this compound with a 51.5% selectivity towards adiponitrile. nih.gov Another notable bimetallic catalyst, Co10Ru1/MgO-γ-Al2O3, has been shown to be effective in the reductive amination of this compound to produce hexamethylenediamine (B150038) (HMDA). bohrium.com This catalyst achieved a complete conversion of this compound with a selectivity of 38.14% for HMDA. bohrium.com The synergy between the two metals is often credited for the enhanced catalytic performance. nih.gov
Below is a table summarizing the performance of selected heterogeneous catalysts in this compound processes.
| Catalyst | Reaction | Substrate | Product(s) | Conversion (%) | Selectivity (%) |
| ZnO | Catalytic Amination | ε-caprolactone | This compound | - | - |
| Ni30Fe10/Al2O3–MgO | Catalytic Amination | This compound | Adiponitrile | 63.1 | 51.5 (Adiponitrile) |
| Co10Ru1/MgO-γ-Al2O3 | Reductive Amination | This compound | Hexamethylenediamine (HMDA), 6-amino-1-hexanol (B32743) (AHO), Hexamethyleneimine (B121469) (HMI) | 100 | 38.14 (HMDA), Total: 86.92 |
Understanding the nature of the active sites is crucial for designing more efficient catalysts. Various characterization techniques are employed to analyze the structural and electronic properties of catalysts used in this compound conversions. Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are commonly used. bohrium.com
For the Ni30Fe10/Al2O3–MgO catalyst, characterization revealed that nickel and iron exist as Ni3Fe alloy nanoparticles, with diameters ranging from 8 to 16 nm. nih.gov The synergistic effect between the two metals in this alloy is believed to be a key factor in its catalytic activity. nih.gov In the case of the Co10Ru1/MgO-γ-Al2O3 catalyst, characterization showed that cobalt and ruthenium are uniformly dispersed on the mixed-oxide support. bohrium.com Cobalt and ruthenium are thought to act as the dehydrogenation-hydrogenation active species in the reductive amination reaction. bohrium.com
Catalyst deactivation is a critical challenge in industrial processes. For catalysts used in the conversion of this compound, a common cause of deactivation is the deposition of carbonaceous substances on the catalyst surface. nih.govbohrium.com
Studies on the Ni30Fe10/Al2O3–MgO catalyst have shown that deactivation occurs due to coking. nih.gov However, the catalyst's activity can be fully restored through high-temperature reduction with hydrogen. nih.gov Similarly, the Co10Ru1/MgO-γ-Al2O3 catalyst also experiences deactivation from carbon deposits, but its performance can be largely recovered by calcination to burn off the carbon, followed by reduction with H2. bohrium.com The ability to regenerate these catalysts is essential for their economic viability in large-scale applications.
Advancements in Homogeneous Catalysis for Hydroxynitrile Transformations
While heterogeneous catalysts dominate industrial applications for this compound, homogeneous catalysis offers potential advantages in terms of selectivity and milder reaction conditions. Research into homogeneous catalysts for the transformation of nitriles, in general, has seen significant progress, which can provide insights for hydroxynitrile conversions.
Homogeneous catalysts based on metals such as iron, molybdenum, and tungsten have been developed for the hydrogenation of various nitriles. acs.orgdigitellinc.com For example, low-valent molybdenum and tungsten amide complexes have been shown to catalyze the hydrogenation of nitriles to imines and primary amines. acs.org Iron (II) phosphine (B1218219) complexes are also effective for nitrile hydrogenation and are attractive due to the low toxicity and abundance of iron. digitellinc.com
A key challenge in applying these systems to this compound is the presence of the hydroxyl group, which could potentially interact with the metal center and affect catalytic activity. Therefore, the design of homogeneous catalysts for hydroxynitriles requires careful consideration of ligand design to ensure tolerance to different functional groups. While specific studies on homogeneous catalysis for this compound are not widely reported, the broader advancements in nitrile hydrogenation provide a foundation for future research in this area. researchgate.netsemanticscholar.org
Biocatalyst Discovery and Directed Evolution for this compound Synthesis and Conversion
Biocatalysis presents an environmentally benign alternative to traditional chemical catalysis, offering high selectivity under mild reaction conditions. The discovery and engineering of enzymes for the synthesis and conversion of this compound is an area of growing interest.
Two main enzymatic pathways are known for the conversion of nitriles: nitrilases, which directly hydrolyze nitriles to carboxylic acids, and a two-step pathway involving nitrile hydratase to form an amide, followed by an amidase to yield the carboxylic acid. pleiades.onlineresearchgate.net These enzymes have potential applications in the conversion of this compound to 6-hydroxyhexanoic acid. For example, whole cells of Rhodococcus rhodochrous have been used to convert other γ- and δ-hydroxy nitriles into their corresponding lactones. acs.org
Hydroxynitrile lyases (HNLs) are another class of enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones, which could be a potential route for the asymmetric synthesis of chiral hydroxynitriles. acs.orgebi.ac.uk
Directed evolution is a powerful tool for tailoring enzymes to specific industrial applications. nih.gov This technique can be used to improve the stability, activity, and substrate specificity of enzymes like nitrilases and hydroxynitrile lyases for reactions involving this compound. By creating and screening libraries of enzyme variants, it is possible to develop biocatalysts with enhanced performance for the synthesis of this compound or its conversion to valuable derivatives. nih.govacs.org While the direct application of directed evolution to this compound-specific enzymes is still an emerging field, the principles have been widely demonstrated for other nitrile-transforming enzymes. openbiotechnologyjournal.comrsc.org
| Enzyme Class | Potential Reaction with this compound or Precursors | Product(s) |
| Nitrilase | Hydrolysis of the nitrile group | 6-Hydroxyhexanoic acid, Ammonia (B1221849) |
| Nitrile Hydratase / Amidase | Two-step hydrolysis of the nitrile group | 6-Hydroxyhexanamide (intermediate), 6-Hydroxyhexanoic acid, Ammonia |
| Hydroxynitrile Lyase | Reverse reaction: addition of HCN to a hydroxy-aldehyde | Chiral this compound |
Computational and Theoretical Investigations of 6 Hydroxyhexanenitrile
Density Functional Theory (DFT) Applications to Reaction Energetics and Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-hydroxyhexanenitrile, DFT can be employed to study various chemical transformations, such as its synthesis from alcohols or its subsequent conversion into other valuable chemicals. chemistrysteps.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org
One key application of DFT is the calculation of reaction energetics, including the determination of activation energies and reaction enthalpies. For instance, the conversion of a primary alcohol to a nitrile is a significant industrial process. DFT calculations can model the reaction pathway, identifying transition states and intermediates. researchgate.netresearchgate.net A hypothetical reaction pathway for the dehydrogenation of 6-hydroxyhexanol to this compound, followed by a potential subsequent hydrogenation of the nitrile group, can be investigated.
Kinetic studies and DFT calculations on similar nitrile hydrogenation processes have shown the importance of catalyst surfaces and the energetics of intermediate steps. rsc.orgacs.orgrug.nlresearchgate.net For this compound, DFT could be used to model the adsorption of the molecule onto a catalyst surface and the subsequent steps of hydrogen addition to the cyano group. The calculated energy barriers for each step would reveal the rate-determining step of the reaction.
Table 1: Hypothetical DFT-Calculated Energetics for the Hydrogenation of this compound to 6-amino-1-hexanol (B32743)
| Reaction Step | Description | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |
|---|---|---|---|
| 1 | Adsorption of this compound on catalyst surface | - | -25.3 |
| 2 | First hydrogenation of the nitrile (formation of imine intermediate) | 75.2 | -45.8 |
| 3 | Second hydrogenation of the imine (formation of amine) | 62.1 | -98.5 |
| 4 | Desorption of 6-amino-1-hexanol from catalyst surface | - | 15.7 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape and how it interacts with other molecules. nih.govmdpi.commdpi.com
The six-carbon chain of this compound allows for a multitude of conformations due to rotation around the single bonds. MD simulations can explore these conformational possibilities and determine the most stable, low-energy structures. mdpi.comnih.gov By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent influences the preferred conformations. The presence of both a hydroxyl and a nitrile group allows for a range of intramolecular and intermolecular interactions.
MD simulations can also provide insights into the intermolecular interactions that govern the bulk properties of this compound. By simulating a system containing many molecules, it is possible to calculate properties like the cohesive energy density and solubility parameters. mdpi.comresearchgate.net The simulations can also reveal the nature of hydrogen bonding between the hydroxyl groups and the nitrile groups of neighboring molecules. researchgate.net Studies on similar systems, like nitrile rubber, have shown that the introduction of polar groups significantly affects intermolecular forces. nih.govmdpi.comresearchgate.net
Table 2: Hypothetical Intermolecular Interaction Energies for this compound Dimers from MD Simulations
| Interaction Type | Description | Average Interaction Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bond (OH---OH) | Interaction between the hydroxyl groups of two molecules | -22.5 |
| Hydrogen Bond (OH---N≡C) | Interaction between the hydroxyl group of one molecule and the nitrile group of another | -15.8 |
| van der Waals | Non-polar interactions between the alkyl chains | -10.2 |
| Dipole-Dipole | Interaction between the polar nitrile groups | -8.7 |
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in this compound Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences to relate the chemical structures of compounds to their biological activities or chemical properties, respectively. For this compound, QSAR and QSPR models could be developed to predict its physicochemical properties and potential biological activities. nih.govsemanticscholar.orgresearchgate.net
QSAR studies on other aliphatic nitriles have been conducted to understand their toxicity, which is often related to the metabolic release of cyanide. nih.govnih.gov A QSAR model for a series of related hydroxy-nitriles could help in predicting the toxicity of this compound based on molecular descriptors. These descriptors can be calculated from the molecular structure and can include constitutional, topological, and quantum-chemical parameters.
QSPR models are widely used to predict physical properties such as boiling point, solubility, and partition coefficients. nih.govresearchgate.netmolecularcloud.orglibretexts.org For a series of aliphatic alcohols and nitriles, QSPR models have been successfully developed. nih.govresearchgate.net By calculating a set of molecular descriptors for this compound, a validated QSPR model could predict its properties without the need for experimental measurements.
Table 3: Hypothetical Molecular Descriptors for this compound for QSAR/QSPR Modeling
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 113.16 | The sum of the atomic weights of the atoms in the molecule. |
| LogP | 0.65 | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |
| Topological Polar Surface Area (TPSA) | 64.1 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |
| Number of Rotatable Bonds | 5 | The number of bonds which can rotate freely, indicating molecular flexibility. |
| HOMO Energy | -9.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
Strategic Applications of 6 Hydroxyhexanenitrile As a Chemical Intermediate
Precursor for Adiponitrile (B1665535) (ADN) Production
6-Hydroxyhexanenitrile serves as a key intermediate in an alternative pathway for producing Adiponitrile (ADN), a crucial component in the synthesis of Nylon 6,6. The traditional industrial production of ADN often involves the hydrocyanation of butadiene, a process that utilizes highly toxic hydrogen cyanide. researchgate.netbohrium.com A newer route involves a two-step process starting from ε-caprolactone. First, ε-caprolactone undergoes catalytic amination to yield this compound. acs.orgacs.org Subsequently, this compound is converted to adiponitrile through a second catalytic amination step. acs.orgacs.org
This process has been the subject of detailed research to optimize yield and efficiency. For instance, studies have identified specific catalysts and reaction conditions that facilitate the conversion of this compound to adiponitrile. An Al₂O₃-MgO composite-supported bimetallic catalyst, Ni₃₀Fe₁₀/Al₂O₃-MgO, has been shown to be effective in this conversion. acs.org Under optimized conditions, a significant conversion of this compound can be achieved, demonstrating the viability of this pathway. acs.org Adiponitrile is a major commodity chemical, with a global annual production capacity of around two million tons in 2021, primarily for the manufacturing of polyamides like Nylon 6,6. researchgate.net
Table 1: Catalytic Amination of this compound to Adiponitrile
| Parameter | Value |
|---|---|
| Catalyst | Ni₃₀Fe₁₀/Al₂O₃-MgO |
| Reaction Temperature | 300 °C |
| Pressure | Atmospheric |
| **Molar Ratios (6-HHN/NH₃/H₂) ** | 1:5:2 |
| Residence Time | 5 s |
| Conversion of 6-HHN | 63.1% acs.org |
| Selectivity for ADN | 51.5% acs.org |
| One-Pass Yield of ADN | 32.5% acs.org |
This table presents data from a specific study on the catalytic amination of this compound (6-HHN) to Adiponitrile (ADN). acs.org
Intermediate in Hexamethylenediamine (B150038) (HDA) Synthesis
Hexamethylenediamine (HDA) is another critical monomer for the production of Nylon 6,6, conventionally produced by the hydrogenation of adiponitrile. mdpi.comwikipedia.org this compound provides a more direct route to HDA. Research has demonstrated a novel process for synthesizing HDA through the reductive amination of this compound, which can be derived from ε-caprolactone. bohrium.com
This pathway uses aqueous ammonia (B1221849) as the nitrogen source and employs a bimetallic catalyst to achieve the conversion. bohrium.com A study utilizing a Co₁₀Ru₁/MgO-γ-Al₂O₃ catalyst showed complete conversion of the this compound starting material. bohrium.com While the selectivity for HDA was 38.14%, other valuable amines such as 6-amino-1-hexanol (B32743) (AHO) and hexamethyleneimine (B121469) (HMI) were also produced, contributing to a high total selectivity of useful products. bohrium.com This process represents an important alternative to the traditional ADN hydrogenation route for HDA synthesis. bohrium.com
Table 2: Reductive Amination of this compound to Hexamethylenediamine
| Parameter | Value |
|---|---|
| Catalyst | Co₁₀Ru₁/MgO-γ-Al₂O₃ |
| Reaction Temperature | 190 °C |
| Hydrogen Pressure | 6 MPa |
| **Molar Ratio (NH₃ to 6-HHN) ** | 16:1 |
| Reaction Time | 16 h |
| Conversion of 6-HHN | 100% bohrium.com |
| Selectivity for HDA | 38.14% bohrium.com |
This table outlines the optimized conditions and results for the synthesis of Hexamethylenediamine (HDA) from this compound (6-HHN). bohrium.com
Building Block for Specialty Chemicals and Fine Chemicals
Beyond its role in producing high-volume monomers for nylon, this compound is a versatile building block for a variety of specialty and fine chemicals. frontierspecialtychemicals.com Its two functional groups can be modified independently to create a range of derivatives.
For example, it is a known intermediate in the synthesis of 6-Chlorohexanenitrile. chemicalbook.com This chlorinated derivative serves as a key reagent in the preparation of advanced pharmaceutical compounds, including dual histamine (B1213489) H1 and H2 receptor antagonists and dual-action MDR (multi-drug resistance) anthranilamide modulators used in cancer therapy research. chemicalbook.com The ability to be converted into such complex, high-value molecules underscores the importance of this compound in the fine chemicals sector.
Other derivatives synthesized from this compound include:
6-hydroxyhexanamide
6-methoxyhexanenitrile
Heptanedinitrile
Role in Sustainable Chemical Manufacturing Pathways
The production pathways involving this compound are gaining attention for their potential to enhance the sustainability of chemical manufacturing. A significant advantage is the potential to use bio-based feedstocks, aligning with the principles of green chemistry. nih.gov
The precursor to this compound, ε-caprolactone, can be part of a sustainable value chain. Research has demonstrated pathways to produce ε-caprolactone and other C6 building blocks from bio-based 5-hydroxymethylfurfural (B1680220) (HMF), which is derived from biomass. researchgate.net This bio-based route avoids the dependence on petroleum feedstocks.
Furthermore, the synthesis of adiponitrile via this compound offers an alternative to the conventional butadiene hydrocyanation process, which uses the highly toxic and hazardous chemical, hydrogen cyanide. researchgate.net By developing cleaner, biocatalytic routes and utilizing renewable starting materials, the pathway through this compound can lead to a more environmentally benign production of key industrial chemicals. manchester.ac.uk This shift towards sustainable processes can reduce the environmental impact of polymer production and contribute to a circular economy. pwc.com
Future Research Trajectories for 6 Hydroxyhexanenitrile
Exploration of Novel Sustainable Synthetic Routes
Current production methods for key chemical intermediates often rely on petroleum-based feedstocks. A major future direction for 6-hydroxyhexanenitrile research is the development of sustainable synthetic routes that utilize renewable biomass. This involves exploring biocatalysis and chemo-catalytic conversions of bio-derived molecules.
A promising approach involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from the dehydration of C6 sugars found in biomass. The hydrogenation of HMF can yield 1,6-hexanediol (B165255), which can then be further transformed. rsc.org Research has demonstrated the potential to integrate biological and chemical catalysis for this purpose. For example, microbial oxidation can selectively convert 1,6-hexanediol into 6-hydroxyhexanoic acid. rsc.orgresearchgate.net Future work could focus on developing efficient pathways to convert such bio-based intermediates into this compound.
Key research objectives in this area include:
Developing efficient catalytic systems for the amination and dehydration of bio-derived C6 alcohols and acids to yield this compound.
Integrating biocatalysis with chemical catalysis to create multi-step, one-pot syntheses from renewable feedstocks like glucose or fructose. researchgate.net
Optimizing reaction conditions to maximize yield and selectivity while minimizing energy consumption and waste generation, aligning with the principles of green chemistry. rsc.org
The table below outlines a potential bio-based synthetic pathway currently under exploration for related C6 compounds, which could be adapted for this compound.
| Feedstock | Intermediate(s) | Target Precursor | Catalytic Method |
| Biomass (e.g., Glucose) | 5-Hydroxymethylfurfural → 1,6-Hexanediol | 6-Hydroxyhexanoic Acid | Integrated Bio- and Chemical Catalysis rsc.orgresearchgate.net |
| ε-Caprolactone | This compound | Hexamethylenediamine (B150038) | Reductive Amination bohrium.com |
Development of Integrated Catalytic Systems for Efficient One-Pot Transformations
To improve process efficiency and reduce costs, future research will focus on creating integrated catalytic systems capable of performing multiple reaction steps in a single reactor ("one-pot" synthesis). This approach minimizes the need for isolating and purifying intermediates, thereby saving time, energy, and resources.
For this compound, this could involve its direct conversion to valuable downstream products like hexamethylenediamine (HMDA), a key monomer for nylon-6,6. Research has already shown the feasibility of converting this compound to HMDA via reductive amination using bimetallic catalysts. bohrium.com An integrated system could, for example, combine the synthesis of this compound from a precursor like ε-caprolactone with its subsequent amination in a single process.
Future developments in this area may include:
Designing multifunctional catalysts that can facilitate several reaction steps, such as hydrolysis, amination, and hydrogenation, in a sequential manner.
Creating "all-in-one" (AIO) catalytic systems where different catalytic species are co-coordinated to work synergistically, enhancing reaction rates and selectivity. nih.gov
Optimizing reaction conditions for these complex one-pot systems to ensure compatibility between different reaction steps and catalysts.
The following table summarizes a reported catalytic transformation of this compound, highlighting the conditions that could be integrated into a one-pot process.
| Reactant | Product | Catalyst | Optimal Reaction Conditions | Conversion/Selectivity |
| This compound (6-HHN) | Hexamethylenediamine (HMDA) | Co₁₀Ru₁/MgO-γ-Al₂O₃ | T=190°C, P(H₂)=6 MPa, NH₃:6-HHN ratio=16:1, Time=16h | 100% conversion of 6-HHN; 38.14% selectivity for HMDA bohrium.com |
Leveraging Advanced Analytics and Machine Learning in Hydroxynitrile Research
In the context of this compound, machine learning algorithms can be employed to:
Accelerate Catalyst Discovery: ML models can screen potential catalyst compositions and structures to predict their activity and selectivity for specific transformations, such as the synthesis or conversion of this compound. This reduces the need for extensive experimental screening.
Optimize Reaction Conditions: By analyzing data from previous experiments, predictive analytics can identify the optimal temperature, pressure, and reactant concentrations to maximize product yield and minimize by-product formation. proplate.prowolterskluwer.com
Enhance Process Control: Real-time monitoring of reactions combined with ML can lead to more precise control over the manufacturing process, improving efficiency and consistency. proplate.pro
Elucidate Reaction Mechanisms: AI and deep learning tools can help analyze complex datasets from spectroscopic and other analytical techniques to better understand reaction pathways and catalyst behavior. spectroscopyonline.comihbt.res.in
The integration of these "in silico" methods with traditional laboratory work promises to create a more efficient and data-driven research paradigm in hydroxynitrile chemistry. ibm.com
Expansion into New Synthetic Methodologies and Chemical Applications
While this compound is primarily known as a precursor to nylon monomers, its bifunctional nature—containing both a hydroxyl (-OH) and a nitrile (-C≡N) group—makes it a versatile building block for a wide range of other chemicals. Future research will likely explore new synthetic methodologies to expand its applications.
Potential areas of exploration include:
Synthesis of Nitrogen-Containing Heterocycles: The nitrile and hydroxyl groups can participate in cyclization reactions to form various heterocyclic compounds, which are valuable structures in pharmaceuticals and agrochemicals. nih.gov New catalytic methods could facilitate the efficient conversion of this compound into substituted piperidines or other nitrogen-containing rings.
Development of Novel Polymers: Beyond polyamides, the functional groups of this compound could be used to synthesize novel polyesters, polyurethanes, or other specialty polymers with unique properties.
Use in Multicomponent Reactions: Domino and multicomponent reactions are highly efficient methods for building molecular complexity in a single step. mdpi.com Designing new reactions of this type that utilize this compound as a key component could lead to the rapid synthesis of diverse and valuable organic compounds. mdpi.com
The exploration of these new synthetic avenues will unlock the full potential of this compound as a versatile chemical intermediate.
Q & A
Q. What unresolved questions exist in the literature about this compound’s role in asymmetric catalysis?
- Methodological Answer : Gaps include enantioselective synthesis pathways and chiral induction mechanisms. Propose hypotheses using Hammett plots or Eyring analysis. Collaborate with crystallography labs to resolve stereochemical ambiguities via X-ray diffraction. Frame research questions using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
